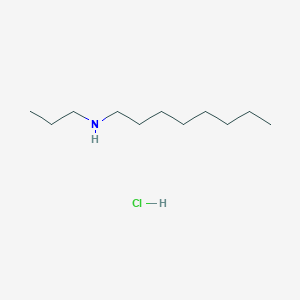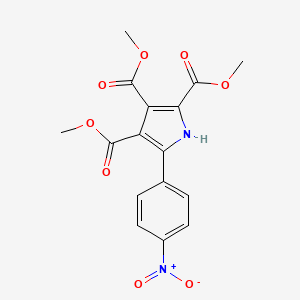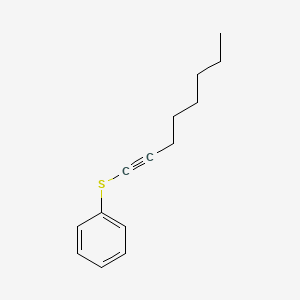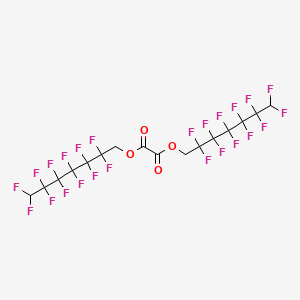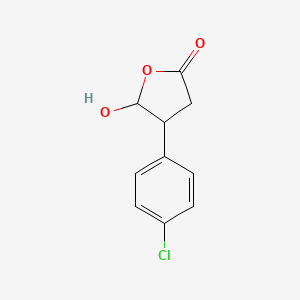![molecular formula C19H24N2O2 B14395527 N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea CAS No. 88132-37-0](/img/structure/B14395527.png)
N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenylbutyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea typically involves the reaction of N-methoxy-N-methylamine with 4-(4-phenylbutyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]carbamate.
Reduction: Formation of N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. The phenylbutyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methoxy-N-methyl-N’-phenylurea: Lacks the phenylbutyl group, resulting in different reactivity and biological activity.
N-Methoxy-N-methyl-N’-[4-(4-methylphenyl)phenyl]urea: Contains a methyl group instead of a phenylbutyl group, affecting its chemical properties and applications.
Uniqueness
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development.
Propriétés
Numéro CAS |
88132-37-0 |
|---|---|
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-methoxy-1-methyl-3-[4-(4-phenylbutyl)phenyl]urea |
InChI |
InChI=1S/C19H24N2O2/c1-21(23-2)19(22)20-18-14-12-17(13-15-18)11-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3,(H,20,22) |
Clé InChI |
REDJNWVPSFCJDA-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1=CC=C(C=C1)CCCCC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



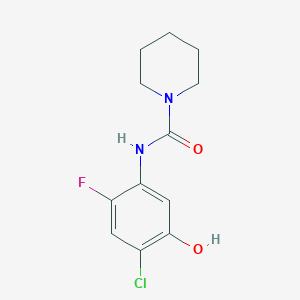
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
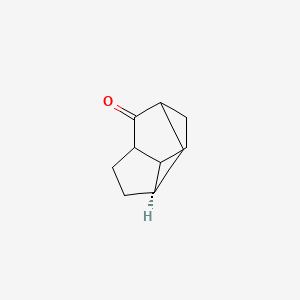


![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
